1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine
CAS No.: 1336874-02-2
Cat. No.: VC0111689
Molecular Formula: C17H25NO7
Molecular Weight: 355.387
* For research use only. Not for human or veterinary use.
![1-BOC-4-(2,2-Dimethyl-4,6-dioxo-[1,3]dioxane-5-carbonyl)piperidine - 1336874-02-2](/images/no_structure.jpg)
Specification
CAS No. | 1336874-02-2 |
---|---|
Molecular Formula | C17H25NO7 |
Molecular Weight | 355.387 |
IUPAC Name | tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate |
Standard InChI | InChI=1S/C17H25NO7/c1-16(2,3)25-15(22)18-8-6-10(7-9-18)12(19)11-13(20)23-17(4,5)24-14(11)21/h10-11H,6-9H2,1-5H3 |
Standard InChI Key | FLLXQDIQYCBDHG-UHFFFAOYSA-N |
SMILES | CC1(OC(=O)C(C(=O)O1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C |
Introduction
Chemical Properties and Structural Characteristics
1-BOC-4-(2,2-Dimethyl-4,6-dioxo- dioxane-5-carbonyl)piperidine, with the IUPAC name tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate, possesses several distinctive structural features that contribute to its utility in organic synthesis. The compound incorporates a piperidine ring with a tert-butoxycarbonyl (BOC) protecting group at the nitrogen position, which provides selective protection for the amine functionality during synthetic manipulations. Additionally, the molecule contains a 2,2-dimethyl-4,6-dioxo-1,3-dioxane moiety connected to the piperidine ring via a carbonyl linkage at the 4-position of the piperidine ring .
The key chemical properties of this compound are summarized in the following table:
Property | Value |
---|---|
CAS Number | 1336874-02-2 |
Molecular Formula | C17H25NO7 |
Molecular Weight | 355.38 g/mol |
IUPAC Name | tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-carbonyl)piperidine-1-carboxylate |
Canonical SMILES | CC1(OC(=O)C(C(=O)O1)C(=O)C2CCN(CC2)C(=O)OC(C)(C)C)C |
InChI | InChI=1S/C17H25NO7/c1-16(2,3)25-15(22)18-8-6-10(7-9-18)12(19)11-13(20)23-17(4,5)24-14(11)21/h10-11H,6-9H2,1-5H3 |
InChI Key | FLLXQDIQYCBDHG-UHFFFAOYSA-N |
The structural characteristics of this compound make it particularly interesting for medicinal chemistry and synthesis applications. The BOC group serves as a protecting group for the nitrogen atom in the piperidine ring, which can be selectively cleaved under acidic conditions while leaving other functional groups intact. The dioxane moiety provides additional reactive sites for further modification, enhancing the compound's versatility as a synthetic intermediate .
Applications in Organic Synthesis and Medicinal Chemistry
1-BOC-4-(2,2-Dimethyl-4,6-dioxo- dioxane-5-carbonyl)piperidine serves as a valuable building block in organic synthesis due to its multifunctional structure. The combination of the protected piperidine and the reactive dioxane moiety allows for selective transformations at different sites within the molecule. This compound can be particularly useful in the following applications:
Pharmaceutical Intermediate Synthesis
The compound can serve as a versatile intermediate in the synthesis of complex pharmaceuticals, especially those containing piperidine rings. The BOC-protected nitrogen can be selectively deprotected when needed, while the dioxane moiety can undergo various transformations, including ring-opening reactions, to introduce additional functionality.
Peptide Chemistry
The presence of the BOC protecting group makes this compound compatible with standard peptide synthesis protocols. It can be incorporated into peptide structures to introduce piperidine-based constraints or to serve as an attachment point for other functionalities.
Building Block for Complex Molecules
The unique structure of this compound makes it an excellent starting material for the synthesis of more complex molecules, particularly those requiring specifically functionalized piperidine rings. The reactivity of the dioxane-5-carbonyl group provides opportunities for further derivatization through various carbonyl chemistry reactions.
Structural Relationship to Other Compounds
1-BOC-4-(2,2-Dimethyl-4,6-dioxo- dioxane-5-carbonyl)piperidine bears structural similarities to other important compounds in medicinal chemistry. The related compound tert-butyl 4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)piperidine-1-carboxylate (CAS: 796113-35-4) differs in having a ylidene linkage rather than a carbonyl linkage between the piperidine and dioxane moieties .
These structural relationships highlight the importance of this class of compounds in developing diverse molecular architectures with potential applications in drug discovery and development. The slight modifications in structure can lead to significant differences in reactivity and biological properties.
Parameter | Typical Specification |
---|---|
Appearance | Solid |
Purity | ≥95% |
Available Quantities | 100mg to 1g (research scale) |
Storage Recommendation | Cool, dry conditions, protected from light |
Typical Suppliers | Specialized chemical suppliers, including Building Block and Cymit Quimica |
Companies such as BOC Sciences, Vulcanchem, and Cymit Quimica offer this compound as part of their chemical building blocks catalog .
Analytical Characterization
The identification and purity assessment of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo- dioxane-5-carbonyl)piperidine typically involves multiple analytical techniques. Standard analytical methods employed for characterization include:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) provides detailed structural information about the compound, confirming the presence of key functional groups such as the BOC group, piperidine ring, and dioxane moiety. Infrared (IR) spectroscopy can identify characteristic carbonyl absorptions from the BOC group and dioxane ring.
Mass Spectrometry
Mass spectrometry techniques such as LC-MS or GC-MS can confirm the molecular weight and provide fragmentation patterns characteristic of the compound's structure. The expected molecular ion peak would appear at m/z 355, corresponding to the molecular weight of C17H25NO7.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used to assess the purity of the compound, with detection methods such as UV absorption or mass spectrometry providing sensitive detection of the compound and potential impurities.
Future Research Directions
The versatile structure of 1-BOC-4-(2,2-Dimethyl-4,6-dioxo- dioxane-5-carbonyl)piperidine suggests several promising research directions:
Exploration as Scaffolds for Drug Development
The compound's structure, particularly the piperidine ring with orthogonally protected functional groups, makes it a potential starting point for developing new pharmaceutical candidates. The piperidine ring is a common motif in many bioactive compounds, including CNS-active drugs and antibiotics.
Development of Novel Synthetic Methodologies
The reactivity of the dioxane moiety could be exploited to develop new synthetic methodologies for introducing complex functionality into piperidine-containing structures. This could lead to more efficient routes to complex molecules of pharmaceutical interest.
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